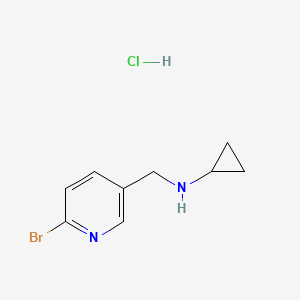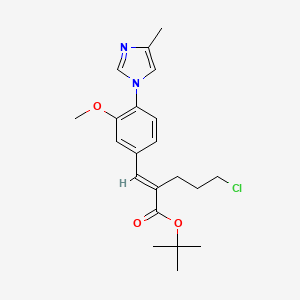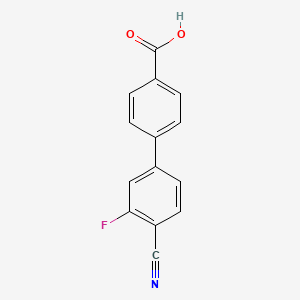
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine: is an organic compound that features a cyclopropane ring attached to an amine group, which is further connected to a brominated pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 6-bromopyridine-3-carboxaldehyde and cyclopropanamine.
Step 1: The 6-bromopyridine-3-carboxaldehyde is subjected to a reductive amination reaction with cyclopropanamine. This involves the use of a reducing agent such as sodium triacetoxyborohydride in an appropriate solvent like methanol or ethanol.
Step 2: The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structure may be modified to enhance biological activity or reduce toxicity.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various chemical processes.
作用機序
The mechanism by which N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and brominated pyridine moiety can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine
- N-((6-Fluoropyridin-3-yl)methyl)cyclopropanamine
- N-((6-Iodopyridin-3-yl)methyl)cyclopropanamine
Uniqueness
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom’s size and reactivity can influence the compound’s overall behavior in chemical and biological systems, making it distinct from its chloro, fluoro, and iodo analogs.
特性
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-4-1-7(6-12-9)5-11-8-2-3-8/h1,4,6,8,11H,2-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEORDKZYQTMJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Pyrrolo[3,2-c]pyridin-7-amine](/img/structure/B567624.png)




![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B567632.png)

![[(1S,3S)-3-(Methylamino)cyclobutyl]methanol](/img/structure/B567636.png)
![tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B567638.png)




